L-Serine, glycylglycylglycyl-
CAS No.: 206750-67-6
Cat. No.: VC19099877
Molecular Formula: C9H16N4O6
Molecular Weight: 276.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 206750-67-6 |
---|---|
Molecular Formula | C9H16N4O6 |
Molecular Weight | 276.25 g/mol |
IUPAC Name | (2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
Standard InChI | InChI=1S/C9H16N4O6/c10-1-6(15)11-2-7(16)12-3-8(17)13-5(4-14)9(18)19/h5,14H,1-4,10H2,(H,11,15)(H,12,16)(H,13,17)(H,18,19)/t5-/m0/s1 |
Standard InChI Key | PAUIKPRNWYMNME-YFKPBYRVSA-N |
Isomeric SMILES | C([C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O |
Canonical SMILES | C(C(C(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O |
Introduction
Structural Characteristics of Glycylglycylglycyl-L-Serine
Molecular Composition and Formula
Gly-Gly-Gly-Ser has the molecular formula , derived from the sequential linkage of three glycine () and one L-serine () units, with the elimination of three water molecules during peptide bond formation . The tetrapeptide’s backbone adopts a flexible conformation due to glycine’s small side chain, while serine’s hydroxymethyl group introduces polarity.
Spectroscopic and Crystallographic Data
While no crystal structures of Gly-Gly-Gly-Ser are reported, analogous peptides like glycyl-L-serine (Gly-Ser) exhibit planar peptide bonds and hydrogen-bonded networks in their crystalline forms . Computational models predict that Gly-Gly-Gly-Ser’s conformation is stabilized by intramolecular hydrogen bonds between the serine hydroxyl group and backbone amides.
Biosynthesis and Chemical Synthesis
Enzymatic Pathways
In vivo, peptides like Gly-Gly-Gly-Ser may form via proteolytic degradation of larger proteins or through non-ribosomal peptide synthesis. Serine itself is synthesized from 3-phosphoglycerate in glycolysis, with glycine derived from serine via serine hydroxymethyltransferase (SHMT) .
Laboratory Synthesis
Solid-phase peptide synthesis (SPPS) is the most reliable method for producing Gly-Gly-Gly-Ser. Using Fmoc-protected amino acids, the sequence is assembled on a resin, with each glycine and serine residue coupled sequentially. Deprotection and cleavage yield the pure tetrapeptide, as validated by mass spectrometry .
Challenges in Synthesis
Glycine’s lack of a side chain increases the risk of aggregation during SPPS, necessitating optimized coupling conditions. Serine’s hydroxyl group requires protection (e.g., with tert-butyl groups) to prevent side reactions.
Physicochemical Properties
Spectroscopic Features
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IR Spectroscopy: Peptide bond absorption bands appear at (amide I) and (amide II) .
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NMR: The serine hydroxymethyl proton resonates at , distinct from glycine’s -protons () .
Biological Roles and Metabolic Significance
Putative Functions in Metabolism
As a short peptide, Gly-Gly-Gly-Ser may serve as a nitrogen source in microbial cultures or a substrate for peptidases. In Trypanosoma brucei, similar dipeptides like Gly-Ser are implicated in redox balance .
Applications in Research and Medicine
Isotopic Labeling Studies
- and -labeled serine derivatives are used in metabolic flux analysis . Gly-Gly-Gly-Ser labeled at serine positions could track peptide uptake and degradation in cell cultures.
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